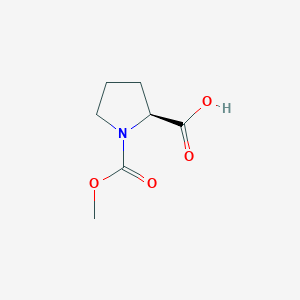

N-Carbomethoxy proline

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-1-methoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-12-7(11)8-4-2-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXXTNFAEIJNDV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74761-41-4 | |

| Record name | N-Carbomethoxy proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CARBOMETHOXY PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFB41ANL16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Carbomethoxy Proline and Its Diversely Substituted Analogues

Direct Functionalization and Protection Strategies Leading to N-Carbomethoxy Proline

The introduction of the N-carbomethoxy group is a fundamental step in the utilization of proline in multi-step organic synthesis. This section details both conventional and electrochemical approaches to achieve this transformation.

Conventional N-Carbomethoxylation Techniques

The most common and straightforward method for the synthesis of this compound is the direct N-acylation of L-proline. This reaction is typically carried out by treating L-proline with methyl chloroformate in the presence of a base. The base is crucial for neutralizing the hydrochloric acid that is generated during the reaction, thus driving the reaction to completion. A variety of bases can be employed, with sodium bicarbonate or triethylamine (B128534) being common choices. The reaction is typically performed in a suitable organic solvent, such as toluene, at a controlled temperature to ensure high yield and purity of the final product. A similar procedure using benzyl (B1604629) chloroformate is a well-established method for the preparation of N-carbobenzoxy-L-proline, highlighting the general applicability of this approach for N-alkoxycarbonylation of proline google.com.

Electrochemical Synthesis via Anodic Methoxylation of N-Carbomethoxypyrrolidine Derivatives

An alternative and efficient route to this compound derivatives involves the electrochemical anodic methoxylation of N-carbomethoxypyrrolidine. This method, often referred to as the Shono oxidation, provides a means to introduce a methoxy (B1213986) group at the C2 position of the pyrrolidine (B122466) ring, which can then be further manipulated or hydrolyzed to afford the corresponding this compound derivative.

The process involves the electrolysis of a solution of N-carbomethoxypyrrolidine in methanol (B129727), typically using graphite (B72142) electrodes and a supporting electrolyte such as tetraethylammonium (B1195904) p-toluenesulfonate. The reaction is carried out in an undivided cell, and by passing a specific amount of electrical current (typically 2.2–2.5 F/mol), the desired 2-methoxy-N-carbomethoxypyrrolidine can be obtained in high yields (92-94%) orgsyn.org. Careful control of the temperature is necessary to prevent the elimination of methanol and the formation of unsaturated byproducts orgsyn.org. This electrochemical approach offers a scalable and high-yielding alternative to traditional chemical oxidation methods.

The regioselectivity of the anodic methoxylation of N-protected cyclic amines is significantly influenced by the nature of the N-protecting group. For instance, N-acyl protected pyrrolidines tend to yield the α'-methoxylated product, whereas N-cyano derivatives favor the formation of the α-methoxylated compound researchgate.net. In the case of conformationally biased N-acylpiperidines, anodic methoxylation has been shown to result in axial substitution due to steric constraints imposed by the planar N-acyl group rsc.org. These steric factors also dictate the regioselectivity of the reaction rsc.org.

While the anodic oxidation of N-carbomethoxypyrrolidine itself is not stereoselective, the stereochemistry of the starting material can influence the outcome in substituted derivatives. The development of stereoselective electrochemical transformations is an ongoing area of research, with strategies being developed to control the diastereoselectivity of anodic methoxylations in the synthesis of substituted N-heterocycles nih.gov.

The anodic oxidation of carbamates, including N-carbomethoxypyrrolidine, is initiated by the transfer of an electron from the carbamate (B1207046) to the anode epa.gov. This initial electron transfer generates a radical cation intermediate. Subsequent deprotonation and further oxidation lead to the formation of an N-acyliminium ion. This highly reactive intermediate is then trapped by the solvent, methanol, to yield the α-methoxylated product orgsyn.org. The mechanism of anodic oxidation can be broadly classified into direct and indirect oxidation. Direct oxidation involves the direct transfer of electrons from the substrate to the anode, while indirect oxidation involves the generation of reactive species in the electrolyte that then react with the substrate nih.gov. Studies on the anodic oxidation of methyl N,N-dialkylcarbamates have provided valuable insights into the reaction mechanism, including the measurement of isotope effects which support the proposed electron transfer initiation epa.gov.

Advanced Stereoselective Syntheses Incorporating this compound Scaffolds

Building upon the this compound core, advanced synthetic methods have been developed to introduce further complexity and diversity. A notable example is the stereoselective functionalization of dehydroproline derivatives.

Regio- and Stereoselective Heck Arylations of N-Carbomethoxy-L-3-Dehydroproline Methyl Ester

The Heck arylation of N-carbomethoxy-L-3-dehydroproline methyl ester provides a powerful tool for the synthesis of chiral 4-aryldehydroproline derivatives. This reaction, when carried out with arenediazonium tetrafluoroborates in the presence of a palladium catalyst, proceeds with remarkable regio- and stereocontrol acs.org. The arylation occurs exclusively at the C-4 position of the dehydroproline ring, and the reaction is highly stereoselective, yielding single stereoisomeric products in optically active form acs.org.

The reaction conditions have been optimized to achieve moderate to good yields (ranging from 10% to 85%) for a variety of arenediazonium salts bearing both electron-donating and electron-withdrawing substituents acs.org. Interestingly, the reaction is performed under acidic, base-free conditions, and the presence of a nucleophilic solvent like methanol is beneficial as it captures the primary Heck adduct, preventing the formation of pyrrole (B145914) byproducts acs.org. Microwave-assisted Heck-Matsuda arylations have also been successfully applied to dehydroproline derivatives, significantly reducing reaction times from hours to minutes while maintaining good to excellent yields researchgate.net.

| Entry | Aryl Group (G) | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 14 | 75 |

| 2 | o-CH3O | 15 | 85 |

| 3 | p-CH3O | 16 | 70 |

| 4 | p-F | 17 | 72 |

| 5 | p-Cl | 18 | 65 |

| 6 | p-Br | 19 | 68 |

| 7 | p-I | 20 | 10 |

| 8 | p-NO2 | 21 | 45 |

Palladium-Catalyzed Arylation for Chiral 4-Aryldehydroproline Derivatives

A notable method for the synthesis of chiral 4-aryldehydroproline derivatives is the Heck arylation of N-carbomethoxy-l-3-dehydroproline methyl ester using arenediazonium tetrafluoroborates. This reaction proceeds with high regio- and stereocontrol, yielding the desired 4-aryl-substituted products in moderate to good yields. acs.orgacs.org

Initial attempts to use conditions developed for the arylation of 3-pyrroline (B95000) (2 mol % of Pd(OAc)₂ at 30 °C) were ineffective, resulting in the recovery of the starting dehydroproline. However, increasing the temperature to 60 °C and the catalyst loading to 10 mol % of Palladium(II) acetate (B1210297) facilitated the Heck arylation. acs.org The reaction can be carried out under two main protocols to yield either 4-aryl-2-hydroxy- or 4-aryl-2-methoxyproline derivatives. Interestingly, the presence of a base was found to inhibit the Heck arylation. acs.org

The high regioselectivity of this transformation has been rationalized using Deeth's model. acs.orgacs.org This palladium-catalyzed approach provides a direct route to valuable chiral building blocks that can be further elaborated. acs.org

| Entry | Aryl Group (G) | Protocol | Product | Yield (%) |

|---|---|---|---|---|

| 1 | p-CH₃O | A | 4-Aryl-2-hydroxyproline derivative | 75 |

| 2 | o-CH₃O | A | 4-Aryl-2-hydroxyproline derivative | 65 |

| 3 | p-CH₃O | B | 4-Aryl-2-methoxyproline derivative | 70 |

| 4 | o-CH₃O | B | 4-Aryl-2-methoxyproline derivative | 68 |

| 5 | p-F | A | 4-Aryl-2-hydroxyproline derivative | 60 |

| 6 | p-Cl | B | 4-Aryl-2-methoxyproline derivative | 62 |

This table presents selected data on the Heck arylation of N-carbomethoxy-l-3-dehydroproline methyl ester. acs.org

Application in Neuroexcitatory Kainoid Amino Acid Total Synthesis

The chiral 4-aryldehydroproline derivatives synthesized via the palladium-catalyzed Heck arylation serve as crucial intermediates in the total synthesis of neuroexcitatory aryl kainoids. acs.orgacs.org For instance, the Heck adduct with an ortho-methoxy-substituted aryl group has been successfully converted into several aryl kainoids through concise and efficient synthetic routes. acs.org

The synthesis of these complex natural products highlights the utility of the developed arylation methodology. The stereochemistry established in the Heck reaction is carried through to the final kainoid structure, providing definitive evidence for the stereochemical assignments of the arylation products. This application underscores the importance of developing stereoselective methods for the construction of substituted proline rings in the context of natural product synthesis.

Organocatalytic Transformations Utilizing N-Protected Proline Substrates

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of substituted proline derivatives, offering a metal-free alternative to traditional methods. N-protected proline substrates are frequently employed in these transformations.

The enantioselective synthesis of 3-substituted prolines can be achieved through organocatalytic asymmetric reactions. For example, tandem reactions catalyzed by chiral pyrrolidine derivatives have been shown to be highly enantioselective, affording the desired products in good yields (67%–77%) and with excellent enantiomeric excesses (90%–99%). nih.gov These reactions often proceed through the formation of an enamine intermediate from the ketone and the proline-based catalyst.

N-protected imines are versatile electrophiles in asymmetric synthesis for the preparation of a wide range of amino acid derivatives. The use of chiral sulfinimines (thiooxime S-oxides) has been a particularly successful strategy. rsc.org Nucleophilic additions to these N-sulfinylimines proceed with high diastereoselectivity, and the sulfinyl group can be readily cleaved to afford the free amine. This methodology has been applied to the synthesis of α- and β-amino acids and their derivatives. rsc.org

Another strategy involves the enantioselective addition of masked acyl cyanides to N-protected imines. This approach allows for the synthesis of α-amino acid derivatives and even peptides. acs.org The resulting Mannich adducts are versatile intermediates that can be unmasked and trapped with various nucleophiles to generate a diverse array of amino acid derivatives with high yields and retention of enantiomeric purity. acs.org

Asymmetric Synthesis via Metal Carbenoid N-H Insertion into N-Protected δ-Amino β-Keto Esters

A highly stereoselective method for the synthesis of cis-5-substituted pyrrolidine derivatives involves the intramolecular N-H insertion of a metal carbenoid generated from a δ-amino α-diazo β-keto ester. nih.gov This reaction provides access to proline surrogates, such as cis-5-substituted pyrrolidine phosphonates, from sulfinimine-derived precursors. nih.gov The rhodium-catalyzed intramolecular N-H insertion reaction is a key step in the formation of the proline ring.

Hydroformylation and Hydrocarboxylation of Enamides for Proline Ring Formation

Asymmetric hydroformylation and hydrocarboxylation of enamides provide a pathway to optically active α-amido aldehydes and esters, which are precursors to α-amino acids like proline. biu.ac.ilacs.orgacs.org The cyclic enamide, N-acyl-2-pyrroline, has been shown to be a highly reactive substrate in these reactions. biu.ac.il

Carbonyltris(triphenylphosphine)hydridorhodium (I) in the presence of chiral phosphine (B1218219) ligands such as DIOP or DIPHOL catalyzes the asymmetric hydroformylation to give α-amido aldehydes with moderate enantioselectivity (20-40% ee). biu.ac.il These aldehydes can then be converted to the corresponding α-amino acids. Asymmetric hydrocarboxylation of the same substrates using palladium catalysts has also been explored, though it generally results in lower optical purity. biu.ac.ilacs.org

| Substrate | Catalyst System | Reaction | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| N-vinylphthalimide | HRh(CO)(PPh₃)₃ / DIOP | Hydroformylation | α-amido aldehyde | 20-40% |

| N-vinylsuccinimide | HRh(CO)(PPh₃)₃ / DIOP | Hydroformylation | α-amido aldehyde | 20-40% |

| N-acyl-2-pyrroline | HRh(CO)(PPh₃)₃ / Chiral Phosphine | Hydroformylation | α-amido aldehyde | Moderate |

| N-vinylphthalimide | PdCl₂(PPh₃)₂ | Hydrocarboxylation | α-amido ester | Low |

This table summarizes results from the asymmetric hydroformylation and hydrocarboxylation of various enamides. biu.ac.il

Photochemical and Radical Cyclization Approaches to Proline Analogues

The construction of the pyrrolidine ring, the core structure of proline, can be effectively achieved through photochemical and radical cyclization reactions. These methods offer powerful strategies for the synthesis of diversely substituted this compound analogues by forming the five-membered ring from acyclic precursors.

Radical cyclizations are particularly well-suited for the preparation of nitrogen-containing heterocycles like pyrrolidines. The general approach involves the generation of a radical at a specific position in an acyclic precursor, which then undergoes an intramolecular addition to a suitably placed double or triple bond to form the cyclic system. For the synthesis of proline analogues, this typically involves a 5-exo cyclization, which is kinetically favored.

One established method is the tin hydride-mediated radical cyclization of unsaturated α-amino esters. In this approach, a radical is generated on a carbon atom, which then attacks an alkene or alkyne moiety within the same molecule to form the pyrrolidine ring. The stereoselectivity of these cyclizations can often be controlled by the existing stereochemistry in the acyclic precursor.

More contemporary methods utilize photochemically initiated radical reactions. For instance, the cyclization of β-aminoalkyl phenyl selenides can be initiated by photochemical means. These reactions can proceed with high diastereoselectivity, affording trans-2,4-disubstituted pyrrolidines.

A notable photochemical approach is the chloroamination cyclization of allenes bearing a tethered sulfonylamido group. This reaction is initiated by light and involves a nitrogen-centered radical, which triggers an intramolecular cyclization to form a highly reactive pyrrolidine vinyl radical. This intermediate is then chlorinated to yield the final product. While this example uses a sulfonylamido group, the principle of a photoinduced nitrogen-centered radical cyclization can be conceptually extended to precursors with an N-Carbomethoxy group. The key steps in such a hypothetical pathway would involve:

Generation of a nitrogen-centered radical on an N-alkenyl-N-carbomethoxy-α-amino ester precursor via photochemical initiation.

Intramolecular 5-exo-trig cyclization of the radical onto the alkene.

Trapping of the resulting carbon-centered radical to yield the substituted this compound analogue.

The following table summarizes representative radical cyclization approaches that can be adapted for the synthesis of this compound analogues.

| Precursor Type | Radical Generation Method | Cyclization Mode | Product Type |

| Unsaturated α-amino ester | Tin hydride mediated | 5-exo | Substituted Proline Ester |

| β-aminoalkyl phenyl selenide | Photochemical initiation | 5-exo | 2,4-disubstituted Pyrrolidine |

| N-(Allenyl)sulfonylamide | Photoinduced chloroamination | 5-exo | 2-(1-Chlorovinyl)pyrrolidine |

Synthesis of Fluorinated this compound Analogs

The introduction of fluorine into the proline ring can significantly influence its conformational properties and biological activity. A primary strategy for the synthesis of fluorinated proline analogues, including N-Carbomethoxy derivatives, is the nucleophilic substitution of a hydroxyl group in a corresponding hydroxyproline (B1673980) precursor. This approach typically involves the activation of the hydroxyl group followed by displacement with a fluoride (B91410) ion, often resulting in an inversion of stereochemistry at the carbon center.

A common and readily available starting material for these syntheses is (2S,4R)-4-hydroxyproline. The synthesis of (2S,4S)-4-fluoro-N-Carbomethoxy proline, for example, can be achieved from N-Carbomethoxy-(2S,4R)-4-hydroxyproline. The key step is the SN2 displacement of an activated hydroxyl group by a fluoride source.

Several reagents have been developed for this deoxyfluorination reaction. (Diethylamino)sulfur trifluoride (DAST) and its analogues, such as 4-morpholinosulfur trifluoride, are effective reagents that both activate the hydroxyl group and provide the fluoride nucleophile. However, these reagents can be hazardous. Milder and more practical alternatives have been developed, including the use of sulfonyl fluorides like N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor), which often allow the reaction to proceed at room temperature with high selectivity.

Another approach involves a two-step process where the hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. This activated intermediate is then treated with a fluoride salt, like tetra-n-butylammonium fluoride (TBAF), to induce the SN2 displacement.

The following data table outlines various methods for the synthesis of fluorinated proline analogues, which are applicable to N-Carbomethoxy protected substrates.

| Precursor | Fluorinating Agent/Reagents | Product Stereochemistry | Key Transformation |

| N-Protected (2S,4R)-4-hydroxyproline | (Diethylamino)sulfur trifluoride (DAST) | (2S,4S)-4-fluoroproline derivative | Deoxyfluorination with inversion |

| N-Protected (2S,4R)-4-hydroxyproline | 1. Trifluoromethanesulfonic anhydride (B1165640) 2. Tetra-n-butylammonium fluoride (TBAF) | (2S,4S)-4-fluoroproline derivative | Activation of hydroxyl then SN2 with fluoride |

| N-Protected (2S,4R)-4-hydroxyproline | Morpholinosulfur trifluoride | (2S,4S)-4-fluoroproline derivative | Deoxyfluorination with inversion |

| N-Protected (2S,4R)-4-hydroxyproline | N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) | (2S,4S)-4-fluoroproline derivative | Deoxyfluorination with inversion |

The choice of fluorinating agent and reaction conditions can be tailored to the specific substrate and desired stereochemical outcome. These methods provide a versatile toolkit for accessing a wide range of fluorinated this compound analogues for various research applications.

Conformational Dynamics and Spectroscopic Characterization of N Carbomethoxy Proline Derivatives

Computational and Theoretical Investigations of Molecular Conformation

Theoretical calculations are fundamental in mapping the potential energy surfaces and identifying the stable conformers of N-Carbomethoxy proline derivatives. These methods provide insights into the geometric parameters and energetic landscapes that govern their structural preferences.

Ab Initio and Molecular Mechanics Calculations for N-Methoxycarbonyl Proline Dipeptides

Computational studies on N-methoxycarbonyl-L-proline-N'-methylamide (Moc-Pro-NHMe), a model for prolylcarbamate dipeptides, have been conducted using ab initio Hartree-Fock (HF) and Density Functional Theory (B3LYP) methods. nih.gov These calculations, performed both in the gas phase and in simulated solvent environments, show that replacing the more common N-acetyl group with an N-methoxycarbonyl group alters conformational preferences and the populations of backbone and prolyl puckering states. nih.gov While the fundamental geometry of the prolyl peptide bond and the backbone torsion angles see minor changes, the substitution significantly influences the cis-trans equilibrium. nih.gov

These studies have identified that the lowest-energy conformations are stabilized by intramolecular hydrogen bonds, such as the C7 hydrogen bond found in various dipeptides. acs.org For proline dipeptide models, this interaction between the C=O of the amino group and the N-H of the carboxyl group is a key determinant of the most stable structures. acs.org

Analysis of Conformational Preferences and Rotation Barriers in N-Carbomethoxy Carbamates

The carbamate (B1207046) moiety in this compound introduces unique conformational features. The resonance of the amide bond in carbamates is generally weaker than in typical amides, which lowers the rotational barrier around the C-N bond by approximately 3-4 kcal/mol. nih.gov This is attributed to electronic and steric effects from the additional oxygen atom in the carbamate group. nih.gov

The restricted rotation around the formal single σ-bond leads to the existence of syn and anti isomers. nih.gov For many carbamates, including N-Boc-protected amino acids, the energy difference between these rotamers can be minimal, resulting in a nearly 50:50 mixture of isomers in solution. nih.gov

A critical aspect of this compound is the cis-trans isomerization of the prolyl peptide bond. Theoretical calculations show that the energy barrier for this isomerization is significantly lower in prolylcarbamates compared to their prolylamide (Ac-Pro-NHMe) counterparts. nih.gov The rotational barriers for N-methoxycarbonyl-L-proline-N'-methylamide are calculated to be 3.7-4.7 kcal/mol lower than those for prolylamide. nih.gov This reduction is attributed to several factors in the transition state: a shorter hydrogen-bond distance, decreased electron overlap in the prolyl C-N bond, and favorable electrostatic interactions involving the ester oxygen. nih.gov Unlike typical prolyl peptide bonds which have a high rotational barrier (around 85.0 kJ·mol⁻¹ or ~20 kcal/mol), the carbamate modification facilitates this conformational switch. nih.govsigmaaldrich.com

| Compound Type | Rotational Barrier vs. Prolylamide | Key Influencing Factors in Transition State |

|---|---|---|

| Prolylcarbamate (e.g., Moc-Pro-NHMe) | 3.7-4.7 kcal/mol lower | Shorter H-bond distance, Decreased C-N electron overlap, Favorable electrostatic interactions |

Spectroscopic Methodologies for Conformational Assignment

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for experimentally validating and characterizing the conformational dynamics predicted by computational models.

Dynamic NMR Spectroscopy in the Analysis of Hindered Rotation

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying the kinetics of conformational changes, such as the cis-trans isomerization in proline derivatives. acs.org The rate of this process often falls within the NMR timescale, allowing for the quantification of rotational barriers. acs.orguvic.ca

In the case of N-alkoxycarbonyl-L-proline methyl esters, the presence of both cis and trans isomers is readily observed in ¹H and ¹³C NMR spectra. For N-Boc-L-proline-L-proline-OMe, ¹³C NMR studies show that the chemical shifts of specific carbons are sensitive to the conformational state. mdpi.com The analysis of chemical shift changes and line broadening as a function of temperature allows for the determination of the activation energy for the hindered rotation. Advanced solid-state NMR experiments that measure relaxation rates (e.g., ¹⁵N R₁) can also provide detailed insights into the dynamics of proline-rich regions, revealing their disordered and highly dynamic nature. nih.gov

Impact of Solvation on this compound Conformations

The surrounding solvent environment plays a crucial role in modulating the conformational equilibrium of this compound derivatives. nih.govmdpi.com The stability of different conformers can be significantly altered by solvent polarity. nih.gov

¹³C NMR studies on N-Boc-L-proline dipeptides in various solvents confirm the influence of the medium. For instance, in N-Boc-L-proline-L-proline-OMe, the carbonyl carbon of the carbomethoxy group exhibits a downfield shift as solvent polarity increases, indicating a change in the local electronic environment due to solvation. mdpi.com Similarly, UV Resonance Raman spectroscopy on proline-based peptides has shown that specific ions in solution can alter the solvation shell at the carbonyl site of proline, thereby stabilizing particular conformers. mdpi.com

| Compound | Spectroscopic Method | Observed Effect of Increased Solvent Polarity | Reference |

|---|---|---|---|

| N-methoxycarbonyl-L-proline-N'-methylamide | Computational (ab initio, DFT) | Increased population of the cis isomer | nih.gov |

| N-Boc-L-proline-L-proline-OMe | ¹³C NMR | Downfield shift of the carbomethoxy carbonyl carbon | mdpi.com |

| Glycyl-L-prolyl-glycinamide | UV Resonance Raman | Anions (F⁻, Cl⁻) stabilize the trans conformer by altering the solvation shell at the proline C=O | mdpi.com |

Applications of N Carbomethoxy Proline As a Chiral Building Block in Complex Molecule Synthesis

Utility in Natural Product Total Synthesis

The inherent chirality and conformational constraints of N-Carbomethoxy proline are leveraged by synthetic chemists to achieve high levels of stereocontrol in the total synthesis of biologically active natural products.

Stereocontrolled Construction of Kainoid Skeletons and Acromelic Acid Analogues

This compound derivatives have proven instrumental in the synthesis of kainoids, a class of potent neuroexcitatory amino acids. A key strategy involves the use of N-carbomethoxy-l-3-dehydroproline methyl ester in palladium-catalyzed Heck arylation reactions with arenediazonium salts. acs.org This method allows for the highly regio- and stereocontrolled introduction of an aryl group at the C4 position of the proline ring, producing chiral 4-aryldehydroproline derivatives. acs.org These intermediates are crucial for the concise and efficient synthesis of various neuroexcitatory aryl kainoids. acs.org

The neurotoxic activity of compounds like Acromelic acid and other aryl kainoids can be several times stronger than that of kainic acid itself. acs.org The synthesis of these complex analogues relies on the stereochemical integrity of the proline scaffold. For instance, the Heck adducts derived from N-carbomethoxy-l-3-dehydroproline can be converted into different aryl kainoid diastereomers, such as the all-cis and the more potent 2,3-trans-3,4-cis isomers, through subsequent chemical transformations. acs.org This highlights the role of the this compound derivative as a foundational element for building the complex, stereochemically dense core of these powerful neurotoxins. researchgate.netresearchgate.net

| Arenediazonium Salt Substituent (G) | Product (Heck Adduct) | Yield (%) |

|---|---|---|

| H | 4-Phenyl-dehydroproline derivative | 65 |

| p-CH3O | 4-(p-Methoxyphenyl)-dehydroproline derivative | 75 |

| o-CH3O | 4-(o-Methoxyphenyl)-dehydroproline derivative | 72 |

| p-NO2 | 4-(p-Nitrophenyl)-dehydroproline derivative | 55 |

Intermediary Role in Biosynthetic Pathway Mimicry (e.g., Carboxymethylproline Synthase, CarB)

This compound and related structures are relevant to the study of biosynthetic pathways, such as the one for carbapenem (B1253116) antibiotics. A key enzyme in this pathway is Carboxymethylproline synthase (CarB), which catalyzes the first step in the biosynthesis of these important drugs. nih.govnih.gov CarB, a member of the crotonase superfamily, facilitates the formation of (2S,5S)-carboxymethylproline from malonyl-CoA and L-glutamate semialdehyde. nih.gov This enzymatic reaction involves complex C-C and C-N bond formations. nih.gov

The structure of this compound mimics the (2S,5S)-carboxymethylproline product. Synthetic chemists can use this compound and its analogues as tools to probe the mechanisms of enzymes like CarB or to develop inhibitors. Understanding the structural and mechanistic details of CarB can aid in the design of mutagenesis studies aimed at altering the enzyme's selectivity. nih.gov This could potentially lead to the production of novel intermediates for clinically useful carbapenems.

Precursors for Polyketide Building Blocks and Other Complex Organic Frameworks

Proline itself is a known precursor in the biosynthesis of certain natural products. For example, L-proline is the starter unit for the biosynthesis of the polyketide undecylprodiginine. nih.gov While direct utilization of this compound as a polyketide precursor is less documented, its structural features are pertinent. Polyketide synthases (PKSs) assemble complex natural products through the condensation of simple building blocks like malonyl-CoA and methylmalonyl-CoA. nih.govresearchgate.net The ability to engineer PKS pathways opens up possibilities for creating novel polyketides.

In a different context, proline derivatives are used to create complex, chiral organic frameworks. Proline-functionalized metal-organic frameworks (MOFs) are being developed as tailor-made solids for use in selective asymmetric catalysis. rsc.orgresearchgate.net These frameworks use the chirality of the proline unit to create an enantioselective environment for chemical reactions. The N-carbomethoxy group can modify the electronic and steric properties of the proline, potentially influencing the catalytic activity and selectivity of such MOFs.

Design and Synthesis of Peptidomimetics Incorporating this compound Units

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. The unique conformational properties of proline make it a common target for modification in peptidomimetic design.

Rational Design of Bioactive Peptidomimetics with Constrained Conformations

The incorporation of this compound into a peptide sequence introduces significant conformational constraints. The proline ring itself restricts the peptide backbone, and the N-carbomethoxy group further influences the rotational barrier around the prolyl peptide bond. nih.gov Computational and NMR studies on model compounds like N-methoxycarbonyl-L-proline-N'-methylamide show that replacing an N-acetyl group with an N-methoxycarbonyl group alters conformational preferences and the populations of cis and trans isomers of the prolyl amide bond. nih.gov

This ability to control conformation is crucial in the rational design of peptidomimetics that target specific biological receptors or enzymes. nih.gov By locking the peptide mimic into a specific, bioactive conformation that resembles the bound state of the native peptide, binding affinity and selectivity can be significantly improved. nih.gov For example, templates based on N-acyl proline derivatives have been used to construct RGD mimetics that act as antagonists for the platelet fibrinogen receptor, where the conformation is fixed to favor the desired biological activity. rsc.org The design of such conformationally defined templates is a powerful strategy in the development of novel therapeutics. rsc.orgnih.gov

Enhancing Stability and Target Binding Efficacy of Peptide Mimics

A major drawback of natural peptides as drugs is their rapid degradation by proteases in the body. nih.gov Modifying the peptide backbone is a key strategy to enhance metabolic stability. N-alkylation or N-acylation, such as the introduction of an N-carbomethoxy group, can protect the amide bond from enzymatic cleavage. nih.govcam.ac.uk This modification removes the amide proton and can sterically hinder the approach of proteases, leading to a longer plasma half-life. nih.gov

Furthermore, the conformational constraints imposed by this compound can pre-organize the pharmacophoric groups of the peptidomimetic into the optimal orientation for binding to its biological target. mdpi.com This pre-organization reduces the entropic penalty of binding, leading to higher affinity and efficacy. Recent studies on proline-based peptidomimetics have shown success in developing highly potent and selective inhibitors for targets like human cathepsin K, an enzyme involved in osteoporosis. nih.gov In one study, a novel inhibitor incorporating 4-methylproline at the P2 position exhibited high affinity (pKi = 7.3, corresponding to 50.1 nM) for cathepsin K while showing no inhibition of other related cathepsins, demonstrating the power of using rigid proline analogs to achieve both potency and selectivity. nih.gov

| Modification Strategy | Example | Resulting Enhancement | Reference |

|---|---|---|---|

| Backbone N-Acylation | This compound | Increased proteolytic stability, conformational constraint | nih.govnih.gov |

| Ring Rigidification | Rigid proline-based analogs | Selective inhibition of Cathepsin K (pKi = 7.3) | nih.gov |

| Conformational Templating | N-acyl proline templates | Design of fibrinogen receptor antagonists | rsc.org |

Development of Optically Pure 4-Substituted Proline Derivatives

The synthesis of optically pure 4-substituted proline derivatives is a significant area of research in medicinal and organic chemistry. These compounds serve as crucial chiral building blocks for a variety of complex molecules, including potent pharmaceutical agents. The strategic introduction of substituents at the 4-position of the proline ring can profoundly influence the biological activity and conformational properties of the final molecule. This section explores key methodologies for producing these valuable derivatives, focusing on the synthesis of a specific pharmaceutical intermediate and general techniques for achieving high enantiomeric purity.

Synthesis of Trans-4-Cyclohexyl-L-proline as a Pharmaceutical Intermediate

Trans-4-Cyclohexyl-L-proline is a critical intermediate in the synthesis of Fosinopril, a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. ptfarm.plnih.gov The presence of the 4-cyclohexyl substituent significantly enhances the potency of the final drug. ptfarm.pl A well-established, multi-step laboratory synthesis has been developed to produce this optically active intermediate with high purity. nih.gov

Key stages of the synthesis include:

Initial protection and cyclization of L-glutamic acid to form a pyroglutamic acid derivative.

Stereoselective alkylation to introduce the cyclohexyl moiety at the 4-position. A convenient method for this involves the highly stereoselective alkylation of N-benzyl-pyroglutamic acid with 3-bromocyclohexene. bit.edu.cn

Subsequent chemical transformations, including reduction and deprotection steps, to yield the final amino acid.

This synthetic route demonstrates a practical and competitive method for obtaining a key chiral building block necessary for the production of the ACE inhibitor Fosinopril. ptfarm.pl

Chiral Resolution Techniques for Enantiomerically Enriched this compound Derivatives

Achieving high enantiomeric purity is paramount in the synthesis of chiral drugs and intermediates. For N-protected proline derivatives, including this compound, several chiral resolution techniques are employed to separate enantiomers effectively. These methods include enzymatic resolution, chromatographic separation, and crystallization of diastereomeric salts.

Enzymatic Resolution:

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers. nih.gov Lipases and proteases are commonly used to selectively hydrolyze one enantiomer of a racemic ester mixture, allowing for the separation of the unreacted ester and the hydrolyzed acid. nih.govgoogle.com For instance, proteases from bacteria of the genus Bacillus, such as Bacillus licheniformis, can be used for the selective hydrolysis of diastereoisomeric mixtures. google.com This high degree of selectivity enables the production of N-acyl amino acids with very high enantiomeric excess.

Chromatographic Techniques:

Chromatographic methods are indispensable for the analytical and preparative separation of enantiomers. Chiral Gas Chromatography (GC) can be used for the enantioresolution of proline derivatives. This technique typically requires a two-step derivatization process, such as methylation followed by acetylation, to enhance the volatility and chromatographic properties of the analyte without causing racemization. This allows for successful separation on a chiral stationary phase. High-Performance Liquid Chromatography (HPLC) is another critical tool for assessing the purity of intermediates and final products throughout the synthesis. nih.gov

Crystallization of Diastereomeric Salts:

Classical resolution through the formation and separation of diastereomeric salts is a widely used industrial method. This involves reacting a racemic mixture with a chiral resolving agent to form two diastereomeric salts with different physical properties, such as solubility. L-proline itself has been shown to be an effective resolving agent. rsc.orgresearchgate.net These differences allow for their separation by fractional crystallization. While not always predictable, this method remains a practical approach for obtaining enantiomerically pure compounds on a large scale.

Future Perspectives and Emerging Avenues in N Carbomethoxy Proline Research

Development of Innovative and Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability is driving the development of green synthetic routes for valuable compounds like N-Carbomethoxy proline. chemistryjournals.net Traditional organic synthesis often relies on hazardous reagents and solvents, leading to significant environmental concerns. chemistryjournals.net In contrast, green chemistry principles emphasize waste prevention, the use of safer solvents, and energy efficiency. chemistryjournals.net

Future synthetic strategies for this compound are likely to incorporate several innovative and sustainable approaches:

Biocatalysis : The use of enzymes as catalysts offers high stereo- and enantioselectivity under mild reaction conditions, reducing the environmental impact compared to traditional metal-based catalysts. polimi.it The integration of biocatalysis into continuous-flow reactions, known as flow biocatalysis, is a particularly promising avenue, offering increased automation, productivity, and catalyst reusability. polimi.it

Flow Chemistry : This technology offers numerous advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. nih.gov By conducting reactions in a continuous stream, flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity. beilstein-journals.org This approach is particularly well-suited for multistep syntheses and can be combined with other green technologies like biocatalysis and photochemistry. unipg.it

Greener Solvents : A significant focus of green chemistry is the replacement of hazardous solvents with more benign alternatives. chemistryjournals.net Research into biogenic pyrrolidinones, such as N-octyl pyrrolidone (NOP), has shown promise as a replacement for commonly used solvents like N,N-dimethylformamide (DMF) in peptide synthesis. rsc.org The use of such solvents, which can often be recovered and reused, drastically reduces the process mass intensity (PMI) and environmental footprint of the synthesis. rsc.org

L-Proline Catalysis : L-proline itself has been effectively used as an environmentally benign organocatalyst in various chemical reactions. rsc.org This approach, which often involves mild reaction conditions and broad substrate scope, aligns well with the principles of green chemistry and could be further explored for the synthesis of this compound and its derivatives. rsc.orgmdpi.com

The following table summarizes potential innovative and sustainable synthetic routes for this compound:

| Synthetic Approach | Key Advantages | Potential Application for this compound Synthesis |

| Biocatalysis | High selectivity, mild conditions, reduced environmental impact polimi.it | Enzymatic resolution of racemic proline followed by carbomethoxylation. |

| Flow Chemistry | Improved safety, efficiency, and scalability; precise reaction control nih.govbeilstein-journals.org | Continuous synthesis from proline, enabling rapid production with minimal waste. |

| Greener Solvents | Reduced toxicity and environmental pollution; potential for recycling chemistryjournals.netrsc.org | Utilizing solvents like N-octyl pyrrolidone to replace hazardous alternatives in the synthetic process. |

| Organocatalysis | Use of environmentally benign catalysts, mild reaction conditions rsc.org | L-proline catalyzed steps in a multi-step synthesis to improve efficiency and sustainability. |

Exploration of Novel Biomedical and Material Science Applications

This compound, as a derivative of the versatile amino acid proline, holds significant potential for a range of novel applications in both the biomedical and material science fields. Proline and its analogues are recognized as valuable building blocks in drug design due to the conformational constraints they impart on peptide chains, which can be critical for biological activity. nih.gov

In the biomedical sphere, the primary application of this compound is as a chiral building block in the synthesis of complex organic molecules, particularly pharmaceuticals. nih.gov Proline analogues are integral components of numerous FDA-approved drugs, highlighting their importance in medicinal chemistry. nih.govresearcher.life For instance, N-Boc-protected proline derivatives, which are structurally similar to this compound, are key intermediates in the synthesis of antiviral agents like ledipasvir, used to treat Hepatitis C. nih.gov This underscores the potential of this compound to serve as a crucial precursor in the development of new therapeutic agents.

The future exploration of this compound in biomedical applications is likely to focus on its incorporation into:

Peptidomimetics : Molecules that mimic the structure and function of peptides. The conformational rigidity of the proline ring can be exploited to design peptidomimetics with enhanced stability and biological activity.

Novel Therapeutic Agents : As a chiral starting material, it can be used to synthesize a wide array of compounds for screening against various diseases.

In material science , the unique structural features of proline and its derivatives make them attractive monomers for the synthesis of novel polymers. The development of biodegradable polymers from renewable resources is a key area of research, and amino acid-based polymers are promising candidates. While specific research on polymers derived directly from this compound is not yet widespread, the principles of polymer chemistry suggest its potential utility.

Future research in this area could involve:

Synthesis of Novel Polyesters and Polyamides : The carboxylic acid and the secondary amine (after potential deprotection of the carbomethoxy group) functionalities of this compound could be utilized for polymerization reactions.

Development of Functional Materials : The incorporation of the chiral proline moiety could impart unique properties to polymers, such as specific recognition capabilities or self-assembly behaviors, making them suitable for applications in areas like chiral separations or as biomaterials.

The following table outlines potential applications of this compound:

| Field | Potential Application | Rationale |

| Biomedical | Chiral building block for drug synthesis | Proline analogues are key components of many approved drugs. nih.govnih.govresearcher.life |

| Peptidomimetic design | The rigid ring structure helps to create stable and biologically active mimics of natural peptides. | |

| Material Science | Monomer for biodegradable polymers | Amino acid-based polymers are a promising class of sustainable materials. |

| Development of functional polymers | The chiral nature of the molecule can impart unique properties to materials. |

Integration of Advanced Computational and High-Throughput Methodologies

The integration of advanced computational tools and high-throughput screening (HTS) methodologies is set to revolutionize the research landscape for this compound and its derivatives. nih.gov These approaches can significantly accelerate the design, synthesis, and testing of new molecules, leading to faster discovery of novel applications.

Computational studies play a crucial role in understanding the conformational preferences and physicochemical properties of molecules. For instance, ab initio and density functional theory (DFT) methods have been used to study the conformational behavior of N-methoxycarbonyl-L-proline-N'-methylamide, a dipeptide containing the this compound moiety. nih.gov Such studies provide valuable insights into how the N-methoxycarbonyl group influences the molecule's structure and isomerization barriers compared to other N-acyl groups. nih.gov These computational models can predict properties like:

Conformational Preferences : Understanding the preferred three-dimensional structure of this compound-containing peptides is essential for designing molecules with specific biological activities. nih.gov

Physicochemical Properties : Computational methods can be employed to predict properties such as lipophilicity (logP), which is a critical parameter in drug design. researchgate.net

Future computational work could involve:

Molecular Docking : Simulating the interaction of this compound-containing ligands with biological targets to predict binding affinity and guide the design of new drugs.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations : Studying enzymatic reactions involving this compound to aid in the design of novel biocatalysts for its synthesis.

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity or property. nih.gov In the context of this compound, HTS can be used to:

Identify Novel Bioactivities : Screening libraries of this compound derivatives against a wide range of biological targets to discover new therapeutic applications.

Optimize Reaction Conditions : HTS can be used to quickly screen different catalysts, solvents, and reaction conditions to find the most efficient and sustainable synthetic routes.

The combination of automated synthesis and HTS enables the rapid generation and evaluation of compound libraries, significantly accelerating the drug discovery process. rug.nl This "on-the-fly" synthesis and screening approach can reduce waste and the time required for hit identification. rug.nl

The following table summarizes the application of advanced methodologies in this compound research:

| Methodology | Application | Expected Outcome |

| Computational Chemistry | Conformational analysis of this compound-containing peptides. nih.gov | Understanding of structure-activity relationships for rational drug design. |

| Prediction of physicochemical properties (e.g., lipophilicity). researchgate.net | Optimization of drug-like properties of this compound derivatives. | |

| Molecular docking and QM/MM simulations. | Design of potent inhibitors and novel biocatalysts. | |

| High-Throughput Screening | Screening of compound libraries for biological activity. nih.govnih.gov | Discovery of new therapeutic leads. |

| Optimization of synthetic reaction conditions. | Development of more efficient and sustainable synthetic methods. |

常见问题

Q. What are the standard synthetic protocols for preparing N-Carbomethoxy proline, and how can its purity be validated?

- Methodological Answer : this compound is typically synthesized via carbamate protection of proline using methyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N). Post-reaction, the product is isolated via extraction and purified via recrystallization or chromatography. Purity validation requires:

- NMR Spectroscopy : Confirm the presence of the carbomethoxy group (δ ~3.6–3.8 ppm for the methoxy protons and δ ~155–160 ppm for the carbonyl carbon in ¹³C NMR) .

- HPLC-MS : To assess purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 188.1 for C₇H₁₁NO₄).

- Elemental Analysis : Verify stoichiometric ratios of C, H, N.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- 1D/2D NMR : Assign stereochemistry and confirm regioselectivity. For example, NOESY correlations can resolve conformational preferences in cyclic intermediates (e.g., cis-1S,4S isomer identification via H-1/H-4 NOE) .

- X-ray Crystallography : Definitive proof of stereochemistry and molecular packing.

- IR Spectroscopy : Identify carbamate carbonyl stretches (~1700–1750 cm⁻¹) and secondary amide bands.

Advanced Research Questions

Q. How does the N-Carbomethoxy group influence regioselectivity in palladium-catalyzed cyclization reactions?

- Methodological Answer : The N-Carbomethoxy group directs cyclization pathways by stabilizing transition states through steric and electronic effects. For example:

- 6-exo vs. 7-endo Selectivity : In Rawal’s synthesis of dehydrotubifoline, the N-carbomethoxy substrate (2) unexpectedly favored 7-endo cyclization (84% yield) over 6-exo due to steric hindrance and altered palladium coordination geometry. This contrasts with non-carbomethoxy analogs, which follow Baldwin’s rules .

- Mechanistic Probes : Use deuterium labeling or computational studies (DFT) to analyze transition-state stabilization.

Q. How can researchers resolve contradictions in reported cyclization outcomes for this compound derivatives?

- Methodological Answer : Discrepancies often arise from subtle variations in reaction conditions:

- Parameter Optimization : Screen solvents (e.g., DMF vs. THF), bases (e.g., K₂CO₃ vs. Cs₂CO₃), and palladium sources (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄).

- Spectroscopic Reanalysis : Re-examine NMR data for overlooked intermediates (e.g., enamine tautomers or β-hydride elimination byproducts) .

- Control Experiments : Test substrates with modified protecting groups (e.g., Boc vs. Cbz) to isolate steric/electronic contributions.

Q. What strategies ensure stereochemical fidelity in this compound-based peptide mimics?

- Methodological Answer :

- Conformational Analysis : Use NOE-derived distance constraints to validate equatorial vs. axial substituent orientations in seven-membered N-acyliminium intermediates .

- Chiral Auxiliaries : Introduce temporary chiral directing groups (e.g., Evans oxazolidinones) to enforce desired stereochemistry during cyclization.

- Dynamic Kinetic Resolution : Employ asymmetric catalysis (e.g., chiral Pd complexes) to bias transition states.

Data Contradiction Analysis

Q. Why do some studies report high yields for this compound cyclizations while others observe side reactions?

- Methodological Answer : Contradictions often stem from:

- Substrate Purity : Trace moisture or residual acids can hydrolyze the carbomethoxy group, altering reactivity. Validate via Karl Fischer titration or TLC monitoring.

- Catalyst Deactivation : Pd leaching or ligand degradation under prolonged heating. Use XPS or ICP-MS to quantify Pd recovery.

- Reaction Monitoring : Employ in-situ IR or LC-MS to detect transient intermediates (e.g., palladacycles or enamine tautomers) .

Methodological Recommendations

| Aspect | Best Practices | Key References |

|---|---|---|

| Synthesis | Use anhydrous conditions and rigorously dry solvents to prevent hydrolysis. | |

| Cyclization Optimization | Pre-activate Pd catalysts with phosphine ligands (e.g., PPh₃) to enhance turnover. | |

| Stereochemical Analysis | Combine NOESY, X-ray, and CD spectroscopy for unambiguous assignments. |

Critical Considerations for Experimental Design

- Controls : Include non-carbomethoxy analogs to isolate steric/electronic effects .

- Replication : Repeat reactions ≥3 times to assess reproducibility, especially for low-yield transformations.

- Data Transparency : Report full spectroscopic datasets (e.g., NMR integrals, coupling constants) to enable independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。